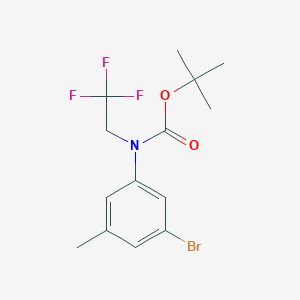

tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate

CAS No.:

Cat. No.: VC13724794

Molecular Formula: C14H17BrF3NO2

Molecular Weight: 368.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17BrF3NO2 |

|---|---|

| Molecular Weight | 368.19 g/mol |

| IUPAC Name | tert-butyl N-(3-bromo-5-methylphenyl)-N-(2,2,2-trifluoroethyl)carbamate |

| Standard InChI | InChI=1S/C14H17BrF3NO2/c1-9-5-10(15)7-11(6-9)19(8-14(16,17)18)12(20)21-13(2,3)4/h5-7H,8H2,1-4H3 |

| Standard InChI Key | OZTOUEGVKNOFNN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)Br)N(CC(F)(F)F)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1=CC(=CC(=C1)Br)N(CC(F)(F)F)C(=O)OC(C)(C)C |

Introduction

Molecular Structure and Chemical Identity

Structural Features

The compound’s structure integrates three key functional groups:

-

A 3-bromo-5-methylphenyl group, providing aromaticity and reactivity for cross-coupling reactions.

-

A 2,2,2-trifluoroethyl group, introducing electron-withdrawing properties and metabolic stability.

-

A tert-butyl carbamate moiety, offering steric protection for sensitive functional groups during synthetic processes.

The SMILES notation (CC1=CC(=CC(=C1)Br)N(CC(F)(F)F)C(=O)OC(C)(C)C) and InChIKey (OZTOUEGVKNOFNN-UHFFFAOYSA-N) encode its connectivity, with the bromine atom at the meta position relative to the methyl group on the phenyl ring.

Table 1: Key Identifiers of tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇BrF₃NO₂ |

| Molecular Weight | 368.19 g/mol |

| IUPAC Name | tert-butyl N-(3-bromo-5-methylphenyl)-N-(2,2,2-trifluoroethyl)carbamate |

| CAS Number | Not publicly disclosed |

| PubChem CID | 154925958 |

| SMILES | CC1=CC(=CC(=C1)Br)N(CC(F)(F)F)C(=O)OC(C)(C)C |

Synthesis and Optimization Strategies

Challenges in Synthesis

-

Regioselectivity: Ensuring bromine and methyl groups occupy the correct positions on the phenyl ring requires careful temperature control.

-

Fluorine Reactivity: The trifluoroethyl group’s electronegativity may necessitate inert atmospheres to prevent decomposition .

-

Yield Optimization: Scaling reactions while maintaining purity remains a hurdle, with yields often below 50% for similar compounds .

Physicochemical Properties

Table 2: Comparative Physical Properties of Analogous Carbamates

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility Profile |

|---|---|---|---|

| tert-Butyl (4-bromophenyl)(methyl)carbamate | 286.16 | 330.6 | Soluble in THF, DCM |

| Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate | 318.18 | Not reported | Soluble in acetone, ethanol |

Chemical Reactivity and Functionalization

Bromine-Directed Reactions

The bromine atom serves as a handle for cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids to form biaryl structures, useful in drug discovery.

-

Nucleophilic Aromatic Substitution: Replacement with amines or alkoxides under catalytic conditions .

Carbamate Hydrolysis

Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the carbamate group hydrolyzes to yield a secondary amine and carbon dioxide, enabling deprotection strategies in multi-step syntheses .

Applications in Research and Industry

Medicinal Chemistry

The trifluoroethyl group enhances metabolic stability and blood-brain barrier penetration, making the compound a candidate for:

-

Kinase Inhibitors: Targeting enzymes in cancer pathways.

-

Antimicrobial Agents: Modifying bacterial cell wall synthesis.

Material Science

-

Polymer Additives: Carbamates improve thermal stability in polyurethanes .

-

Liquid Crystals: Fluorinated groups enhance dielectric anisotropy in display technologies .

Challenges and Future Directions

Synthetic Hurdles

-

Cost-Efficiency: High-purity starting materials (e.g., 3-bromo-5-methylaniline) are expensive.

-

Green Chemistry: Developing solvent-free or catalytic methods to reduce waste .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume